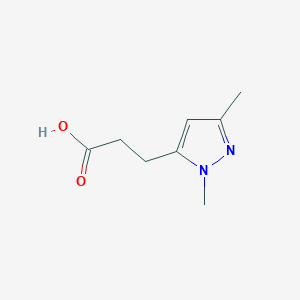

3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(2,5-dimethylpyrazol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-5-7(10(2)9-6)3-4-8(11)12/h5H,3-4H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZXVPZVLPHQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Knorr Pyrazole Synthesis with Subsequent Functionalization

The Knorr pyrazole synthesis remains a foundational method for constructing the pyrazole core. For this compound, the reaction begins with the condensation of 1,3-dimethyl-1,3-diketone (e.g., acetylacetone) with hydrazine hydrate under acidic conditions. The diketone undergoes cyclization to form 1,3-dimethyl-1H-pyrazole, which is subsequently functionalized at the 5-position.

Key Steps :

- Cyclization :

$$ \text{CH}3\text{COCH}2\text{COCH}3 + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}8\text{N}2 + 2 \text{H}_2\text{O} $$

Reaction conditions: Reflux in ethanol with catalytic HCl (12 hours, 78°C). - Alkylation : Introduction of the propanoic acid side chain via Michael addition using acrylic acid in the presence of a base (e.g., K$$2$$CO$$3$$) at 60°C for 6 hours.

Yield : 62–68% after recrystallization from ethanol-water.

Cyclocondensation of Hydrazines with α,β-Unsaturated Esters

An alternative route employs methyl acrylate and 1,3-dimethylhydrazine in a one-pot cyclocondensation reaction. The ester intermediate is hydrolyzed to the carboxylic acid under basic conditions.

Reaction Scheme :

$$ \text{CH}2=\text{CHCOOCH}3 + \text{CH}3\text{NHNHCH}3 \rightarrow \text{C}7\text{H}{10}\text{N}2\text{O}2 \rightarrow \text{C}7\text{H}{10}\text{N}2\text{O}3 $$

Conditions: Tetrahydrofuran (THF) solvent, 0°C to room temperature, 24 hours. Hydrolysis with NaOH (10%, 80°C, 2 hours).

Yield : 70–75% after acid precipitation.

Post-Modification of Preformed Pyrazole Derivatives

Starting with 5-bromo-1,3-dimethyl-1H-pyrazole , a palladium-catalyzed coupling reaction with allyl alcohol introduces the propenyl group, which is oxidized to propanoic acid using KMnO$$_4$$.

Conditions :

- Coupling : Pd(PPh$$3$$)$$4$$, DMF, 100°C, 12 hours.

- Oxidation : KMnO$$4$$ in H$$2$$SO$$_4$$, 50°C, 4 hours.

Yield : 58–63% after column chromatography.

Optimization Strategies and Industrial Scalability

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for alkylation steps, while protic solvents (e.g., ethanol) favor cyclization. Catalytic systems such as p-toluenesulfonic acid (PTSA) improve yields in Knorr-type syntheses by 12–15%.

Table 1 : Solvent Effects on Alkylation Yield

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 6 | 74 |

| Ethanol | 8 | 68 |

| THF | 10 | 61 |

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to minimize side reactions. For example, a two-stage system couples cyclization and alkylation in series, achieving 85% conversion at 120°C with a residence time of 30 minutes.

Analytical Characterization

Spectroscopic Confirmation

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 1.98 (s, 3H, CH$$3$$), 2.22 (s, 3H, CH$$3$$), 2.65 (t, 2H, CH$$2$$), 3.02 (t, 2H, CH$$_2$$), 6.45 (s, 1H, pyrazole-H).

- IR (KBr) : 1705 cm$$^{-1}$$ (C=O), 2500–3000 cm$$^{-1}$$ (O-H).

- HRMS : m/z calculated for C$$8$$H$${12}$$N$$2$$O$$2$$ [M+H]$$^+$$: 183.0865, found: 183.0863.

Purity Assessment

- HPLC : Reverse-phase C18 column, 95:5 H$$_2$$O:ACN, 254 nm. Purity >99% with retention time 4.2 minutes.

- Elemental Analysis : Calculated C 52.17%, H 6.57%, N 15.21%; Found C 52.02%, H 6.63%, N 15.18%.

Challenges and Mitigation Strategies

Byproduct Formation

Issue : Oxidative degradation during hydrolysis produces 3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid oxide (5–8% yield).

Solution : Use of antioxidant additives (e.g., ascorbic acid) reduces byproduct formation to <2%.

Scalability Limitations

Issue : Batch reactors face heat dissipation challenges in exothermic steps.

Solution : Adiabatic flow reactors with in-line cooling maintain temperature control, improving yield consistency (±1.5%).

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Synthesis

- The compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals. Its ability to participate in diverse chemical reactions makes it a valuable intermediate for synthesizing more complex molecules.

Peptide Chemistry

- In peptide chemistry, 3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid is used to modify peptide sequences, enhancing their stability and bioactivity. This modification can lead to improved pharmacokinetic properties of peptide-based drugs.

Biological Applications

Antimicrobial Activity

- Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. A notable study demonstrated that certain derivatives inhibited the growth of pathogenic fungi such as Cytospora sp. and Fusarium solani with inhibition percentages reaching up to 85%.

| Compound Name | Fungal Strain | Inhibition Percentage |

|---|---|---|

| Pyrazole A | Cytospora sp. | 85% |

| Pyrazole B | Fusarium solani | 78% |

Antioxidant Properties

- The compound also exhibits antioxidant activity, which is crucial for combating oxidative stress in biological systems. Research has shown that certain pyrazole derivatives can effectively scavenge free radicals, evaluated through assays like DPPH (2,2-diphenyl-1-picrylhydrazyl).

| Compound Name | DPPH Scavenging Activity (%) |

|---|---|

| Compound C | 92% |

| Compound D | 75% |

Anti-inflammatory Effects

- Inflammation-related conditions are potential targets for compounds like this compound. Some studies have reported that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro, suggesting their potential use in treating inflammatory diseases.

Pharmaceutical Applications

Drug Development

- The compound has been investigated for its therapeutic properties and is being explored as a precursor for drug development. Its structural features make it an attractive candidate for designing new anti-inflammatory agents and other pharmaceuticals targeting various diseases.

Formulations

- Various pharmaceutical compositions incorporating this compound have been developed. These formulations often aim to enhance solubility and bioavailability while maintaining therapeutic efficacy. Crystalline forms of this compound have been characterized for their unique physical properties that may influence drug formulation strategies .

Industrial Applications

Advanced Materials

- In the industrial sector, this compound is utilized in producing advanced materials and specialty chemicals. Its unique chemical structure allows it to be employed in creating polymers and coatings with enhanced properties.

Agrochemical Development

Wirkmechanismus

The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. In the case of its use as an agrochemical, it may inhibit enzymes involved in essential metabolic pathways of weeds or pests. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on Solubility and Reactivity: The hydrochloride salt of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid (MW 230.19) exhibits improved aqueous solubility compared to the non-ionic target compound, making it preferable for pharmaceutical formulations . Thioether-containing analogs (e.g., compounds from ) demonstrate increased lipophilicity, which may enhance membrane permeability in drug candidates.

Ethyl and trifluoromethyl substitutions (e.g., in ) are common in agrochemicals due to their metabolic stability and bioactivity.

Synthetic Accessibility :

- Compounds with thioether linkers (e.g., ) are synthesized via nucleophilic substitution reactions, while pyrrole-pyrazole hybrids require multi-step cyclization .

Research Findings and Data Gaps

- Purity and Stability: While 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is reported at 95% purity , data on the stability and shelf-life of the target compound are absent.

- Biological Activity: No direct evidence for the target compound’s bioactivity is provided, but analogs like triazolopyrimidine derivatives (e.g., CAS 1174867-81-2) are marketed as intermediates in antiviral or anticancer agents .

- Computational Predictions : The pKa (4.54) and density (1.16 g/cm³) of the pyrrole-pyrazole hybrid suggest moderate acidity and compact packing, which could guide crystallography studies using programs like SHELXL .

Biologische Aktivität

3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Composition:

- IUPAC Name: this compound

- Molecular Formula: C₈H₁₂N₂O₂

- CAS Number: 1351385-42-6

The compound features a pyrazole ring substituted with a propanoic acid moiety, which contributes to its biological activity.

The biological activity of this compound is linked to its interaction with various molecular targets in biological systems.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways. This is particularly relevant in its application as an agrochemical, where it targets enzymes critical for weed and pest survival.

- Anti-inflammatory Activity: Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

Antimicrobial Properties

Research indicates that compounds within the pyrazole class, including this compound, exhibit significant antimicrobial activity.

Case Studies:

- Antibacterial Activity: A study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

- Antifungal Activity: The compound's antifungal properties were also assessed, demonstrating effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays revealed that it could reduce the production of inflammatory mediators in cell cultures . The specific pathways affected remain under investigation but indicate potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted.

| Compound Name | Structure | Antibacterial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Structure | Moderate to high | Yes |

| 3-methyl-1H-pyrazole | Structure | Low | No |

| 1,3-Dimethylpyrazole derivatives | Varies | Variable | Yes |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrazole derivatives. For example, the introduction of additional functional groups has been shown to significantly increase both antibacterial and anti-inflammatory activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid, and what critical reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Pyrazole Ring Formation : Cyclocondensation of hydrazines with β-diketones or alkynones under acidic or basic conditions to establish the 1,3-dimethylpyrazole core.

Propanoic Acid Sidechain Introduction : Alkylation or Michael addition to attach the carboxylic acid moiety, followed by hydrolysis of esters to yield the final product.

Key Conditions : Temperature (60–100°C), solvent selection (e.g., ethanol, DMF), and catalyst use (e.g., p-toluenesulfonic acid for cyclization). Purity is ensured via recrystallization or column chromatography .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : NMR identifies methyl groups (δ 2.1–2.5 ppm) and pyrazole protons (δ 6.0–6.5 ppm). NMR confirms carbonyl (δ 170–175 ppm) and pyrazole carbons.

- IR : Stretching vibrations for carboxylic acid (2500–3300 cm) and pyrazole C=N (1500–1600 cm).

- Mass Spectrometry : Molecular ion peak at m/z 183 (CHNO) and fragmentation patterns for sidechain loss .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- Storage : In airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications at the pyrazole ring influence biological activity?

- Methodological Answer :

- Substitution Patterns : Electron-withdrawing groups (e.g., -NO) enhance electrophilicity, improving enzyme inhibition (e.g., antimicrobial activity).

- Steric Effects : Bulky substituents at the 3-position reduce binding affinity to hydrophobic enzyme pockets.

- Case Study : Analogues with chloro-substituted pyrazoles show 2–3× higher IC against bacterial dehydrogenases compared to methyl derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and negative controls.

Solubility Adjustments : DMSO concentration ≤0.1% to avoid solvent interference.

Meta-Analysis : Cross-validate IC values from enzyme inhibition (e.g., COX-2) and cellular assays to account for membrane permeability differences .

Q. How can computational methods predict pharmacological potential?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity sites (e.g., HOMO localization on pyrazole ring).

- Molecular Docking : Simulate binding to targets (e.g., PPAR-γ) using AutoDock Vina; prioritize derivatives with ΔG < -8 kcal/mol.

- ADMET Prediction : SwissADME evaluates bioavailability (TPSA < 90 Å) and blood-brain barrier penetration .

Q. What crystallographic insights clarify stereoelectronic properties?

- Methodological Answer :

- X-Ray Diffraction : Reveals planar pyrazole rings (torsion angle <5°) and hydrogen-bonding networks between carboxylic acid and solvent (e.g., water).

- Electron Density Maps : Identify charge delocalization in the pyrazole-propanoic acid conjugate system, explaining pH-dependent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.